[(Chloromethyl)sulfanyl]cyclohexane
Overview
Description
[(Chloromethyl)sulfanyl]cyclohexane is an organic compound with the molecular formula C7H13ClS It consists of a cyclohexane ring substituted with a chloromethyl group and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
[(Chloromethyl)sulfanyl]cyclohexane can be synthesized through several methods. One common approach involves the reaction of cyclohexyl mercaptan with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the sulfanyl group replaces the methoxy group, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of solvents such as dichloromethane or toluene to dissolve the reactants and facilitate the reaction. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(Chloromethyl)sulfanyl]cyclohexane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted cyclohexane derivatives.
Substitution: Amino- or thiol-substituted cyclohexane derivatives.
Scientific Research Applications
[(Chloromethyl)sulfanyl]cyclohexane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives are investigated for their potential as therapeutic agents, including antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of polymers and materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of [(Chloromethyl)sulfanyl]cyclohexane depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The sulfanyl group can participate in redox reactions, where it undergoes oxidation or reduction, altering the compound’s chemical properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl mercaptan: Similar structure but lacks the chloromethyl group.
Chloromethyl methyl ether: Contains the chloromethyl group but lacks the cyclohexane ring.
Cyclohexyl chloride: Contains the cyclohexane ring and a chlorine atom but lacks the sulfanyl group.
Uniqueness
[(Chloromethyl)sulfanyl]cyclohexane is unique due to the presence of both the chloromethyl and sulfanyl groups on the cyclohexane ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
chloromethylsulfanylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClS/c8-6-9-7-4-2-1-3-5-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWFPBICPLHLCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601773 | |
Record name | [(Chloromethyl)sulfanyl]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68483-71-6 | |
Record name | [(Chloromethyl)sulfanyl]cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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